molecular formula C24H28N4O4S B2503064 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone CAS No. 1021250-25-8

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone

Cat. No.: B2503064
CAS No.: 1021250-25-8
M. Wt: 468.57
InChI Key: KNKIFBQDSJACSP-UHFFFAOYSA-N
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Description

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. These include a dioxidotetrahydrothiophen group, a methoxyphenyl group, a pyrazolopyridin group, and a piperidinyl group .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available sources .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources .

Scientific Research Applications

Molecular Interaction and Antagonistic Properties

Compounds similar to the queried chemical have been studied for their interaction with specific receptors, such as the CB1 cannabinoid receptor. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has shown potent and selective antagonism for the CB1 cannabinoid receptor, suggesting the potential for related compounds to have specific receptor interactions that could be exploited for therapeutic purposes (Shim et al., 2002).

Synthesis and Structural Analysis

The synthesis and structural analysis of related heterocyclic compounds have been reported, demonstrating the potential for diverse synthetic strategies and applications in medicinal chemistry. For instance, the synthesis of compounds through methods that involve isomorphism and obeying the chlorine-methyl (Cl-Me) exchange rule has been explored, indicating a broad range of possibilities for creating novel compounds with specific properties (Rajni Swamy et al., 2013).

Antimicrobial Activity

Several studies have synthesized compounds to explore their antimicrobial activity. For example, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones were synthesized and showed promising antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This suggests that similar compounds could be investigated for their potential as antimicrobial agents (Kumar et al., 2012).

Potential as Anticancer Agents

The development of novel anticancer agents is a significant area of research. Compounds with structural similarities to the queried chemical have been investigated for their anticancer activity. For instance, pyrazole derivatives have been studied for their potential as antimicrobial and anticancer agents, highlighting the versatility of these compounds in therapeutic applications (Hafez et al., 2016).

Mechanism of Action

Target of Action

The primary target of the compound 3-[6-(4-methoxyphenyl)-3-methyl-4-(piperidine-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in maintaining the resting potential of cells and regulating neuronal excitability .

Mode of Action

3-[6-(4-methoxyphenyl)-3-methyl-4-(piperidine-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione interacts with the GIRK channels, acting as an activator . This activation leads to the opening of the channels, allowing potassium ions to flow out of the cell. This outflow of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by 3-[6-(4-methoxyphenyl)-3-methyl-4-(piperidine-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione affects several biochemical pathways. Primarily, it influences the neuronal signaling pathways by modulating the membrane potential and controlling the firing rate of neurons . The downstream effects include changes in neurotransmitter release and synaptic transmission, which can impact various physiological processes such as heart rate, insulin release, and perception of pain .

Result of Action

The molecular and cellular effects of 3-[6-(4-methoxyphenyl)-3-methyl-4-(piperidine-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione’s action primarily involve the modulation of neuronal activity. By activating GIRK channels and causing hyperpolarization of the cell, the compound can decrease neuronal excitability . This could potentially lead to effects such as reduced pain perception or changes in heart rate .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available sources .

Properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-16-22-20(24(29)27-11-4-3-5-12-27)14-21(17-6-8-19(32-2)9-7-17)25-23(22)28(26-16)18-10-13-33(30,31)15-18/h6-9,14,18H,3-5,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKIFBQDSJACSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCCCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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